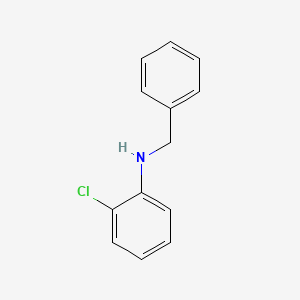
Benzenemethanamine, N-(2-chlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanamine, N-[(2-chlorophenyl)methylene]-, (E)-, also known as 2-Chloro-N-phenylethanamine or 2C-C, is a phenethylamine compound. It contains a total of 29 bonds, including 17 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 imine (aromatic) .
Synthesis Analysis
The synthesis of this compound has been done in five steps . Initially, cyclohexanone reacts with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid to obtain 1-(2-chlorophenyl)-cyclohexene . The oxidation of the synthesized alkene by potassium permanganate gives the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature results in the synthesis of the compound .Molecular Structure Analysis
The molecular structure of Benzenemethanamine, N-[(2-chlorophenyl)methylene]-, (E)- contains total 29 bond(s); 17 non-H bond(s), 13 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s) and 1 imine(s) (aromatic) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, dehydration, oxidation, imination, and rearrangement .Aplicaciones Científicas De Investigación
Environmental and Toxicological Studies
A notable area of research involving chemicals similar to “Benzenemethanamine, N-(2-chlorophenyl)-” includes the study of chlorophenols (CPs), which have been identified as significant environmental pollutants due to their persistence and toxicity. Although the direct research on Benzenemethanamine, N-(2-chlorophenyl)- is not available, insights can be drawn from related studies on chlorophenols and chlorobenzenes, compounds that share structural similarities or are within the same chemical family, showcasing the broader implications and applications in scientific research.
Environmental Impact of Chlorophenols : Chlorophenols are recognized for their role as precursors to dioxins in processes like Municipal Solid Waste Incineration (MSWI). Research highlights their formation through incomplete combustion and several other pathways, contributing to environmental pollution. The study provides a detailed review of the concentrations, reaction pathways, and implications for air pollution control devices in MSWI operations (Peng et al., 2016).
Remediation of Chlorophenols : The degradation of chlorinated phenols through zero-valent iron and iron-based bimetals has been extensively reviewed, focusing on the mechanisms and effectiveness of these methods in dechlorination and removal. This research underscores the potential for remediation techniques in mitigating the environmental and toxicological impact of such compounds (Gunawardana et al., 2011).
Toxic Effects and Mechanisms in Fish : The toxicological effects of chlorophenols on aquatic life, particularly fish, have been summarized, highlighting the oxidative stress, immune system disruption, endocrine disruption, and potential carcinogenic effects caused by these compounds. This comprehensive review provides insights into the mechanisms of toxicity, offering a basis for understanding the environmental impact and risks associated with chlorophenols (Ge et al., 2017).
Propiedades
IUPAC Name |
N-benzyl-2-chloroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIRIFJATWTRKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437201 |
Source


|
| Record name | Benzenemethanamine, N-(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenemethanamine, N-(2-chlorophenyl)- | |
CAS RN |
98018-66-7 |
Source


|
| Record name | Benzenemethanamine, N-(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

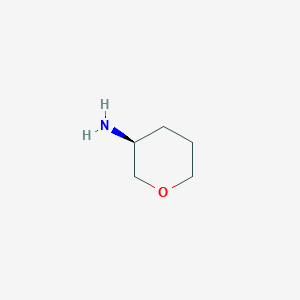
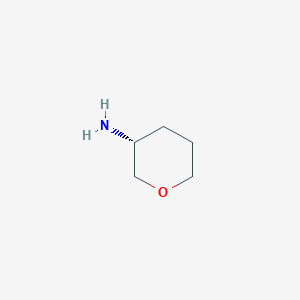
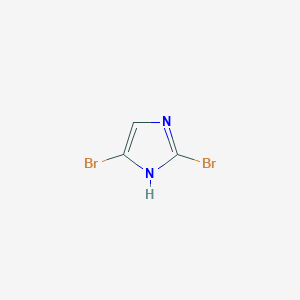
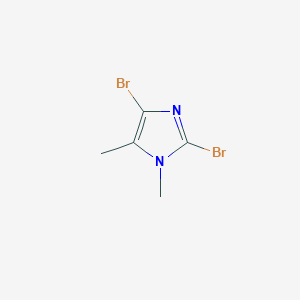
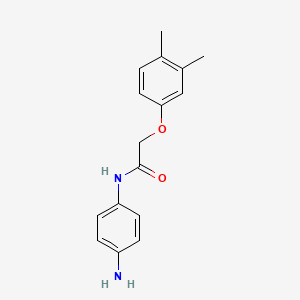
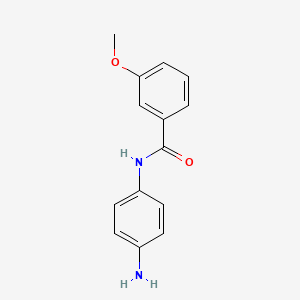
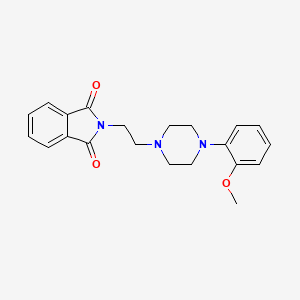
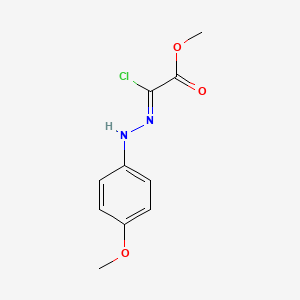
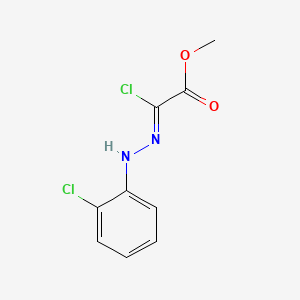

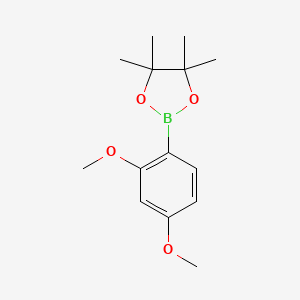
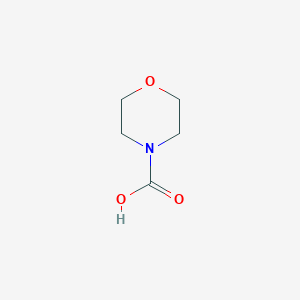
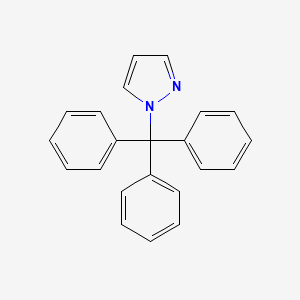
![(R)-4-Hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B1313026.png)